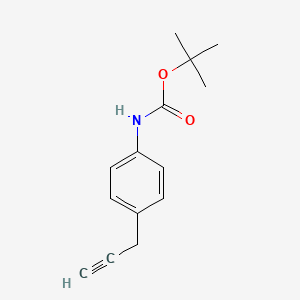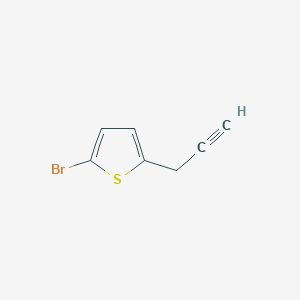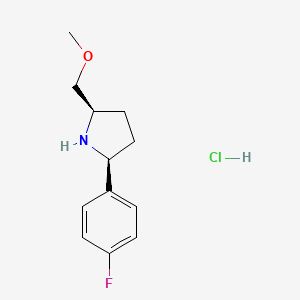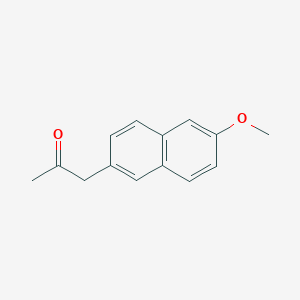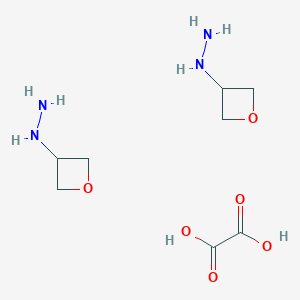
Bis((oxetan-3-yl)hydrazine),oxalicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((oxetan-3-yl)hydrazine), oxalic acid is a compound with the molecular formula C₆H₁₂N₂O₄. It is known for its unique structure, which includes oxetane rings and a hydrazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis((oxetan-3-yl)hydrazine), oxalic acid typically involves the reaction of oxetane derivatives with hydrazine. One common method includes the following steps:
Preparation of Oxetane Derivatives: Oxetane derivatives can be synthesized through the cyclization of 3-chloropropanol with a base.
Reaction with Hydrazine: The oxetane derivatives are then reacted with hydrazine under controlled conditions to form bis((oxetan-3-yl)hydrazine).
Formation of Oxalic Acid Salt: The final step involves the reaction of bis((oxetan-3-yl)hydrazine) with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for bis((oxetan-3-yl)hydrazine), oxalic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis((oxetan-3-yl)hydrazine), oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazine moiety into amine derivatives.
Substitution: The oxetane rings can undergo substitution reactions with nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetane compounds .
Wissenschaftliche Forschungsanwendungen
Bis((oxetan-3-yl)hydrazine), oxalic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of bis((oxetan-3-yl)hydrazine), oxalic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxetane rings provide stability and enhance the compound’s ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis((oxetan-3-yl)amine): Similar structure but with an amine group instead of hydrazine.
Bis((oxetan-3-yl)hydrazone): Contains a hydrazone group instead of hydrazine.
Bis((oxetan-3-yl)hydrazide): Features a hydrazide group in place of hydrazine.
Uniqueness
Bis((oxetan-3-yl)hydrazine), oxalic acid is unique due to its combination of oxetane rings and hydrazine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H18N4O6 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
oxalic acid;oxetan-3-ylhydrazine |
InChI |
InChI=1S/2C3H8N2O.C2H2O4/c2*4-5-3-1-6-2-3;3-1(4)2(5)6/h2*3,5H,1-2,4H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NDHRFWPPEFCUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NN.C1C(CO1)NN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

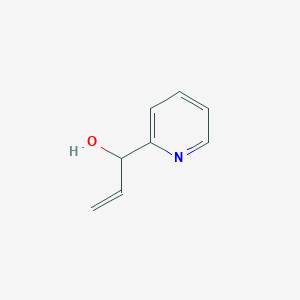

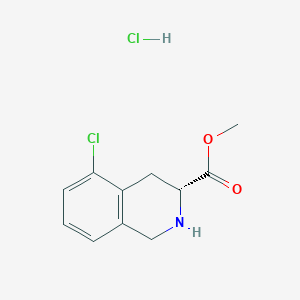
![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
